molecular formula C7H4BrClN2S B3314291 2-(Bromomethyl)-6-chlorothiazolo[5,4-b]pyridine CAS No. 951122-66-0

2-(Bromomethyl)-6-chlorothiazolo[5,4-b]pyridine

Cat. No.: B3314291
CAS No.: 951122-66-0
M. Wt: 263.54 g/mol
InChI Key: QAMMELFTJCKUFT-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-chlorothiazolo[5,4-b]pyridine (CAS 951122-66-0) is a high-value bifunctional synthetic intermediate designed for advanced medicinal chemistry and drug discovery research. Its core structure incorporates the privileged thiazolo[5,4-b]pyridine scaffold, a [5,6]-fused bicyclic heterocycle recognized for its structural similarity to biologically active cores and its prevalence in pharmaceutical development . This compound is strategically functionalized with both a bromomethyl group and a chloro substituent on the heteroaromatic ring, providing two distinct and orthogonal sites for further chemical modification. The reactive bromomethyl group serves as a key handle for facile immobilization of ligand chelates onto solid supports such as functionalized carbons or silica, enabling the development of heterogeneous catalysts for easier product isolation and catalyst recovery . Simultaneously, the bromo and chloro substituents allow for sequential functionalization via cross-coupling reactions and nucleophilic substitutions, making it an exceptionally versatile building block for constructing complex molecular architectures. The primary research value of this compound lies in its application for designing and synthesizing novel therapeutic agents, particularly as a precursor for potent kinase inhibitors. The thiazolo[5,4-b]pyridine scaffold is a featured structural motif in investigational compounds targeting phosphoinositide 3-kinase (PI3K), a crucial signaling pathway in cell growth and survival that is a validated target in oncology . Furthermore, thiazolopyridine derivatives have been investigated as inhibitors for other targets, including DNA gyrase B and glycogen synthase kinase-3 (GSK-3), highlighting their broad utility in drug discovery for infectious diseases and neurodegenerative conditions, respectively . This product is supplied for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment. References: This product page is based on information available in commercial chemical databases and peer-reviewed scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-6-chloro-[1,3]thiazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2S/c8-2-6-11-5-1-4(9)3-10-7(5)12-6/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMMELFTJCKUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(S2)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731861
Record name 2-(Bromomethyl)-6-chloro[1,3]thiazolo[5,4-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951122-66-0
Record name 2-(Bromomethyl)-6-chloro[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromomethyl 6 Chlorothiazolo 5,4 B Pyridine

Retrosynthetic Analysis and Key Disconnections for the Thiazolo[5,4-b]pyridine (B1319707) System

The most common and effective strategy for constructing the thiazolo[5,4-b]pyridine scaffold involves the annulation of a thiazole (B1198619) ring onto a pre-functionalized pyridine (B92270) core. This leads to the identification of a critical intermediate: a 2-amino-3-thiocyanato-5-chloropyridine or a related 2,3-diaminopyridine (B105623) derivative.

Further disconnection of the C-Br bond in the bromomethyl group at the C2 position suggests a precursor with a more stable functional group, such as a hydroxymethyl or acetyl group, which can be converted to the desired bromomethyl group in a later step. This approach avoids carrying a reactive bromomethyl group through multiple synthetic steps.

Therefore, a plausible retrosynthetic pathway is as follows:

Step 1: Functional group interconversion. The target molecule can be synthesized from a precursor such as 2-(hydroxymethyl)-6-chlorothiazolo[5,4-b]pyridine or 2-acetyl-6-chlorothiazolo[5,4-b]pyridine.

Step 2: Thiazole ring formation. The thiazolo[5,4-b]pyridine core can be constructed via cyclization of a functionalized pyridine. A key intermediate for this step is a 2-amino-5-chloropyridine (B124133) derivative with a suitable group at the 3-position that can participate in the thiazole ring formation.

Step 3: Pyridine precursor synthesis. The substituted pyridine precursor can be synthesized from simpler, commercially available pyridine derivatives through a series of reactions including halogenation and the introduction of an amino group and a C2 substituent.

Preparation of Functionalized Pyridine Precursors

The introduction of a chlorine atom at the C6 position of the final product necessitates the use of a chlorinated pyridine precursor. The halogenation of pyridine rings can be challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic aromatic substitution. nih.gov However, several methods have been developed to achieve selective halogenation:

Direct Halogenation: This method often requires harsh conditions, such as high temperatures and the use of strong Lewis acids, and may lead to a mixture of regioisomers. chemrxiv.org

Halogenation of Pyridine N-oxides: Activation of the pyridine ring by N-oxidation facilitates electrophilic substitution. The N-oxide can then be removed in a subsequent step. This approach can provide better regioselectivity.

Metalation-Halogenation: Directed ortho-metalation using strong bases like lithium diisopropylamide (LDA), followed by quenching with an electrophilic halogen source (e.g., hexachloroethane), allows for regioselective halogenation. nih.gov

For the synthesis of the target molecule, a commercially available starting material such as 2,5-dichloropyridine (B42133) or 2-amino-5-chloropyridine would be an ideal precursor, circumventing the need for a separate halogenation step.

The C2-substituent, which is ultimately transformed into the bromomethyl group, needs to be introduced onto the pyridine ring. A common strategy is to start with a precursor that already contains a suitable functional group at this position. For instance, starting with a 2-picoline derivative allows for functionalization of the methyl group.

Alternatively, if starting with a pyridine derivative lacking a C2 substituent, a cross-coupling reaction, such as a Suzuki or Stille coupling, can be employed to introduce a two-carbon unit. This would typically involve converting the C2 position to a halide or triflate, followed by reaction with an appropriate organometallic reagent.

A more direct approach involves the use of a starting material that already possesses the desired substitution pattern. For example, a substituted 2-amino-5-chloropyridine can serve as a versatile precursor for the subsequent thiazole ring formation.

Formation of the Thiazole Ring

The annulation of the thiazole ring onto the pyridine core is a pivotal step in the synthesis of the thiazolo[5,4-b]pyridine system. This is typically achieved through cyclocondensation or heteroatom-mediated cyclization reactions.

The Hantzsch thiazole synthesis and its variations are widely used for the formation of thiazole rings. wikipedia.orgresearchgate.net This method involves the reaction of an α-haloketone with a thioamide. In the context of thiazolo[5,4-b]pyridine synthesis, this would involve a 2-aminopyridine (B139424) derivative reacting with a suitable thiocyanate-containing reagent.

A common route involves the reaction of a 2-amino-3-halopyridine with a thiocyanate (B1210189) salt to generate a 2-amino-3-thiocyanatopyridine intermediate. This intermediate can then undergo intramolecular cyclization to form the 2-aminothiazolo[5,4-b]pyridine (B1330656) core. nih.govresearchgate.net

Reactant 1Reactant 2ConditionsProductReference
2-amino-3-halopyridinePotassium thiocyanateAcetic acid, heat2-aminothiazolo[5,4-b]pyridine nih.gov
α-haloketoneThioamideBaseSubstituted thiazole wikipedia.org

Alternative pathways for thiazole ring formation involve the use of reagents that provide both the sulfur and a carbon atom of the thiazole ring. For example, a 2,3-diaminopyridine can react with carbon disulfide or a related reagent to form a thiazolo[5,4-b]pyridine-2-thiol, which can be further functionalized.

Another approach involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound bearing a leaving group. The initial N-alkylation is followed by an intramolecular cyclization involving the pyridine nitrogen and the carbonyl group, with subsequent dehydration to form the aromatic thiazole ring.

Once the 2-aminothiazolo[5,4-b]pyridine core is synthesized, the amino group can be converted to other functionalities. For instance, a Sandmeyer-type reaction can be used to replace the amino group with a halide, which can then be used in cross-coupling reactions to introduce the desired C2-substituent.

Finally, the precursor group at the C2 position, such as a hydroxymethyl or acetyl group, would be converted to the bromomethyl group using a suitable brominating agent like phosphorus tribromide or N-bromosuccinimide.

Selective Introduction of the Bromomethyl Moiety

The selective installation of the bromomethyl group at the 2-position of the 6-chlorothiazolo[5,4-b]pyridine (B3163841) scaffold is a pivotal step. The reactivity of the methyl group at this position, being adjacent to the thiazole ring, is suitably activated for functionalization. The choice of method depends largely on the availability of starting materials and the desired scale of the reaction.

A common and direct method for synthesizing 2-(bromomethyl)-6-chlorothiazolo[5,4-b]pyridine is the free-radical bromination of its methyl-substituted precursor, 2-methyl-6-chlorothiazolo[5,4-b]pyridine. This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator.

The reaction is generally performed in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, under reflux conditions to facilitate the homolytic cleavage of the initiator. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The mechanism proceeds via a free-radical chain reaction at the benzylic-like position of the methyl group. The selectivity of NBS is crucial, as it provides a low concentration of bromine radicals, which favors substitution at the activated methyl group over addition to the aromatic rings.

Table 1: Typical Conditions for Radical Bromination

ParameterConditionPurpose
Brominating AgentN-Bromosuccinimide (NBS)Provides a controlled source of bromine radicals.
InitiatorAIBN or Benzoyl PeroxideInitiates the radical chain reaction upon heating or UV irradiation.
SolventCarbon Tetrachloride (CCl₄), Chlorobenzene (B131634), or Acetonitrile (B52724)Inert solvent to dissolve reactants and facilitate the reaction.
TemperatureReflux (typically 60-80 °C)Ensures thermal decomposition of the initiator.

A primary challenge in this method is controlling the degree of bromination. Over-bromination can lead to the formation of the dibromomethyl and tribromomethyl analogs as impurities, which can be difficult to separate from the desired monobrominated product.

An alternative and often cleaner route is the halogen exchange reaction, specifically the Finkelstein reaction. This method involves the conversion of the more readily accessible 2-(chloromethyl)-6-chlorothiazolo[5,4-b]pyridine into the desired bromomethyl compound. The synthesis of the chloromethyl precursor has been reported in high yield from 2-amino-5-chloropyridine over five steps. nih.gov

This nucleophilic substitution (SN2) reaction is typically carried out by treating the chloromethyl derivative with an alkali metal bromide salt, such as lithium bromide (LiBr) or sodium bromide (NaBr), in a polar aprotic solvent. Acetone (B3395972) or methyl ethyl ketone (MEK) are commonly used solvents because they readily dissolve the bromide salt while the resulting chloride salt (LiCl or NaCl) is poorly soluble and precipitates out of solution. This precipitation shifts the reaction equilibrium to favor the formation of the bromo-product, in accordance with Le Châtelier's principle.

Table 2: Finkelstein Reaction Parameters

ParameterReagent/ConditionRationale
Starting Material2-(Chloromethyl)-6-chlorothiazolo[5,4-b]pyridineOften more stable and easier to prepare than the bromo-analog.
Bromide SourceLithium Bromide (LiBr) or Sodium Bromide (NaBr)Provides the bromide nucleophile.
SolventAcetone, Methyl Ethyl Ketone (MEK)Solubilizes reactants and precipitates the chloride byproduct.
TemperatureRoom temperature to refluxIncreases reaction rate.

This method generally produces the target compound in high purity with minimal side products, simplifying downstream purification processes.

Beyond the two primary methods, the bromomethyl group can also be installed by converting a precursor containing a 2-hydroxymethyl group. The synthesis of 2-(hydroxymethyl)-6-chlorothiazolo[5,4-b]pyridine can be achieved through the reduction of the corresponding carboxylic acid or aldehyde. Once obtained, the alcohol can be converted to the bromide using several established methods.

One common approach is treatment with phosphorus tribromide (PBr₃). google.com This reaction effectively converts primary alcohols to the corresponding alkyl bromides. The reaction is typically performed in an inert solvent like diethyl ether or dichloromethane (B109758) at low temperatures to control reactivity.

Another powerful method is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). organic-chemistry.orgwikipedia.org This reaction proceeds under mild, neutral conditions and is known for its high yields and compatibility with various functional groups. organic-chemistry.orgwikipedia.org The mechanism involves the formation of an oxyphosphonium intermediate, which is subsequently displaced by the bromide ion in an SN2 fashion. A significant driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct. wikipedia.org

Optimization of Reaction Conditions and Process Efficiency

Optimizing the synthesis of this compound is essential for maximizing yield and purity while ensuring process safety and efficiency. For radical bromination, careful control over the stoichiometry of NBS is paramount. Using a slight excess (e.g., 1.05-1.1 equivalents) can ensure full conversion of the starting material, but a larger excess significantly increases the risk of forming di- and tri-brominated impurities. The choice of initiator and its concentration can also affect reaction rate and selectivity.

In the case of the Finkelstein halogen exchange, optimization focuses on maximizing the precipitation of the inorganic chloride salt. The choice of solvent is critical; acetone is effective, but other ketones or acetonitrile may offer advantages in solubility or boiling point for specific substrates. The reaction temperature can be increased to accelerate the conversion, but this must be balanced against potential side reactions.

For methods involving the conversion of a hydroxymethyl group, such as the Appel reaction, a key optimization parameter is the management of the triphenylphosphine oxide byproduct. Since it can complicate chromatographic purification, developing an efficient workup or crystallization procedure to remove it is crucial for process efficiency.

Considerations for Scalable Synthesis and Yield Improvement

Transitioning the synthesis of this compound to a larger, industrial scale introduces several important considerations. Safety is a primary concern, particularly for radical bromination reactions, which can be highly exothermic and require robust thermal management to prevent runaway reactions. The use of hazardous solvents like carbon tetrachloride is undesirable on a large scale due to toxicity and environmental regulations; alternative solvents such as chlorobenzene or heptane (B126788) are often evaluated.

For all methods, the goal on a larger scale is to minimize or eliminate the need for chromatographic purification. This is typically achieved by optimizing reaction conditions to maximize selectivity and then developing robust crystallization or extraction procedures for product isolation. The halogen exchange and Appel reaction routes are often more amenable to scalable synthesis because they tend to be cleaner reactions with fewer byproducts compared to radical bromination.

Furthermore, process efficiency can be enhanced by exploring continuous flow chemistry. Flow reactors offer superior heat and mass transfer, allowing for better control over highly reactive intermediates and exothermic processes, which can improve safety, consistency, and yield, especially for radical-mediated transformations.

Reactivity and Transformational Chemistry of 2 Bromomethyl 6 Chlorothiazolo 5,4 B Pyridine

Cross-Coupling Chemistry Involving the Chloropyridine Moiety

Sonogashira, Heck, and Stille Coupling Reactions for C-C Bond Construction

The presence of a halogen atom on the pyridine (B92270) ring and a reactive bromomethyl group provides two primary handles for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of complex molecular architectures.

Sonogashira Coupling: The Sonogashira reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, is anticipated to proceed at the 6-position of the thiazolo[5,4-b]pyridine (B1319707) ring. wikipedia.org The chloro substituent at this position can be readily displaced under standard Sonogashira conditions, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. While specific studies on 2-(bromomethyl)-6-chlorothiazolo[5,4-b]pyridine are not extensively documented in publicly available literature, the reactivity of similar 6-halo-thiazolo[5,4-b]pyridine derivatives in Suzuki couplings suggests that the 6-position is a prime site for such transformations. nih.gov The choice of catalyst, ligand, and reaction conditions would be crucial in achieving high yields and preventing unwanted side reactions involving the bromomethyl group.

Heck Reaction: The Heck reaction, which couples aryl or vinyl halides with alkenes, offers another avenue for functionalization at the C-6 position. organic-chemistry.orglibretexts.org The reaction of this compound with various alkenes, catalyzed by a palladium complex, would lead to the introduction of a vinyl substituent. The success of this reaction would depend on the electronic nature of the alkene and the optimization of the catalytic system to favor the desired coupling over potential side reactions, such as the isomerization of the alkene or reaction at the bromomethyl position.

Stille Coupling: The Stille coupling, utilizing organostannanes as coupling partners, provides a versatile method for introducing a wide range of organic moieties at the 6-position. nih.govwikipedia.orglibretexts.org The reaction of this compound with an organotin reagent in the presence of a palladium catalyst would result in the formation of a new carbon-carbon bond. The Stille reaction is known for its tolerance of various functional groups, which could be advantageous given the presence of the reactive bromomethyl group. However, careful selection of the catalyst and reaction conditions would be necessary to ensure chemoselectivity. nih.gov

Table 1: Predicted C-C Coupling Reactions of this compound

Reaction TypeCoupling PartnerExpected ProductKey Conditions
SonogashiraTerminal Alkyne2-(Bromomethyl)-6-alkynylthiazolo[5,4-b]pyridinePd catalyst, Cu(I) co-catalyst, Amine base
HeckAlkene2-(Bromomethyl)-6-vinylthiazolo[5,4-b]pyridinePd catalyst, Base
StilleOrganostannane2-(Bromomethyl)-6-substituted-thiazolo[5,4-b]pyridinePd catalyst

Electrophilic Aromatic Substitution on the Pyridine Ring System

The pyridine ring in the thiazolo[5,4-b]pyridine system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. researchgate.net However, the fused thiazole (B1198619) ring and the chloro substituent will influence the regioselectivity of such reactions.

Theoretical studies and experimental observations on related heterocyclic systems suggest that electrophilic attack is most likely to occur at the positions least deactivated by the pyridine nitrogen. udayton.edu For the 6-chlorothiazolo[5,4-b]pyridine (B3163841) core, the potential sites for electrophilic attack are the C-5 and C-7 positions. The directing effect of the chloro group and the electronic influence of the fused thiazole ring would need to be considered. Halogenation or nitration, if successful, would likely require forcing conditions.

Modification and Functionalization of the Thiazole Heterocycle

The thiazole ring itself offers opportunities for modification, although it is generally less reactive towards electrophilic attack than the pyridine ring. The C-2 position, bearing the bromomethyl group, is the primary site of reactivity on the thiazole moiety in this specific compound.

Reactions involving the bromomethyl group are expected to be the most facile transformations. This group is a versatile handle for introducing a variety of functionalities through nucleophilic substitution reactions. For instance, reaction with amines, thiols, or alcohols would lead to the corresponding aminomethyl, thiomethyl, or alkoxymethyl derivatives at the C-2 position.

Furthermore, the thiazole ring can potentially undergo ring-opening reactions under specific conditions, although this is generally a less common transformation for this stable aromatic heterocycle. nih.gov

Regio- and Chemoselectivity in Multi-Functional Transformations

The presence of multiple reactive sites in this compound—the C-6 chloro group, the C-2 bromomethyl group, and the pyridine and thiazole rings themselves—makes the study of regio- and chemoselectivity paramount.

In palladium-catalyzed cross-coupling reactions, the higher reactivity of the C-Cl bond on the sp²-hybridized pyridine ring compared to the C-Br bond on the sp³-hybridized methyl group generally dictates that coupling will occur selectively at the 6-position. researchgate.net However, the choice of catalyst, ligands, and reaction conditions can influence this selectivity. For instance, certain catalytic systems might promote reactions involving the bromomethyl group.

When considering reactions with nucleophiles, the highly electrophilic carbon of the bromomethyl group is the most probable site of attack. This allows for selective functionalization at the C-2 position while leaving the C-6 chloro group intact for subsequent cross-coupling reactions.

The inherent electronic properties of the thiazolo[5,4-b]pyridine system, with the electron-deficient pyridine ring and the more electron-rich thiazole ring, also play a crucial role in directing chemical transformations. Understanding and controlling these selectivity issues are key to the strategic use of this compound in the synthesis of complex, functionalized molecules. nih.gov

Applications of 2 Bromomethyl 6 Chlorothiazolo 5,4 B Pyridine As a Versatile Synthetic Building Block

Construction of Novel Polycyclic and Fused Heterocyclic Architectures

The unique structural arrangement of 2-(bromomethyl)-6-chlorothiazolo[5,4-b]pyridine, featuring a reactive bromomethyl group, makes it an excellent starting material for the synthesis of intricate polycyclic and fused heterocyclic compounds.

The electrophilic nature of the bromomethyl group in this compound allows for its participation in cyclization reactions to form macrocycles. By reacting with difunctional nucleophiles, such as diamines, dithiols, or diols, under high-dilution conditions, macrocyclic structures that incorporate the rigid thiazolo[5,4-b]pyridine (B1319707) unit can be constructed. The thiazolo[5,4-b]pyridine moiety in these macrocycles can influence their conformation and recognition properties, making them of interest in host-guest chemistry and as potential ionophores.

Table 1: Potential Difunctional Nucleophiles for Macrocyclization Reactions

Nucleophile ClassExamplePotential Macrocycle Structure
Diamines1,6-HexanediamineAza-crown ether analogue
Dithiols1,6-HexanedithiolThia-crown ether analogue
Diols1,6-HexanediolOxa-crown ether analogue

The synthesis of such macrocycles would typically involve the slow addition of a solution of this compound and a suitable difunctional nucleophile to a large volume of a solvent containing a non-nucleophilic base. This technique favors intramolecular cyclization over intermolecular polymerization.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the rapid assembly of complex molecules from simple starting materials in a single step. The reactive bromomethyl group of this compound can be exploited in MCRs to generate novel fused heterocyclic systems. For instance, it can serve as an electrophilic component in reactions involving isocyanides, amines, and other nucleophiles, leading to the formation of highly substituted and structurally diverse heterocyclic scaffolds.

One potential MCR could involve the reaction of this compound with an amine and an isocyanide, which could lead to the formation of a fused imidazopyridine system. The modular nature of MCRs allows for the generation of a library of compounds by varying the starting components, which is highly valuable in drug discovery and materials science.

Development of Advanced Chemical Probes and Functional Materials (Non-Therapeutic Context)

The thiazolo[5,4-b]pyridine core is known to exhibit interesting photophysical properties, which can be harnessed for the development of chemical probes and functional materials.

While no specific optically active probes based on this compound have been reported, the thiazolo[5,4-b]pyridine scaffold has been utilized in the design of fluorescent probes. For example, derivatives of the isomeric thiazolo[4,5-b]pyridine (B1357651) have been shown to act as fluorescent sensors for metal ions.

The 2-(bromomethyl) group of the title compound provides a convenient handle for the introduction of a chiral auxiliary or a recognition moiety. For instance, reaction with a chiral amine or alcohol would yield an optically active derivative. Further functionalization could introduce a fluorophore or a quencher, leading to the development of chiroptical probes for sensing and imaging applications in chemical biology.

Table 2: Hypothetical Design of an Optically Active Probe

ComponentFunctionExample
Core Scaffold Provides structural rigidity and potential fluorescence6-chlorothiazolo[5,4-b]pyridine (B3163841)
Chiral Moiety Induces optical activity and selective recognition(R)-1-Phenylethanamine
Linker Connects the chiral moiety to the coreMethylene group from the bromomethyl precursor
Signaling Unit Enables detection (e.g., fluorescence)The inherent fluorescence of the thiazolopyridine core, or an attached fluorophore

The reactive bromomethyl group of this compound allows for its incorporation into larger molecular assemblies such as polymers and supramolecular structures. Through nucleophilic substitution reactions, the thiazolo[5,4-b]pyridine unit can be grafted onto polymer backbones or used as a monomer in polymerization reactions. The resulting materials could exhibit unique optical, electronic, or recognition properties derived from the thiazolo[5,4-b]pyridine moiety.

In supramolecular chemistry, the thiazolo[5,4-b]pyridine core can participate in non-covalent interactions such as π-π stacking and hydrogen bonding. By attaching self-assembling motifs to the 2-(bromomethyl) position, novel supramolecular architectures with defined shapes and functions could be constructed.

Role in Agrochemical Research and Development of Crop Protection Agents (Non-Efficacy or Toxicology Focus)

The pyridine (B92270) ring is a common feature in many agrochemicals, and fused heterocyclic systems containing pyridine are of significant interest in the development of new crop protection agents. mdpi.com Thiazolopyridine derivatives, in particular, have shown promise as herbicides. acs.orgresearchgate.netnih.govacs.orgtandfonline.com

Research into thiazolopyridine-based herbicides has identified them as potent inhibitors of acyl-ACP thioesterase, a key enzyme in fatty acid biosynthesis in plants. acs.orgnih.gov The this compound scaffold provides a valuable starting point for the synthesis of new analogues for agrochemical screening. The bromomethyl group can be readily converted into a variety of other functional groups, allowing for the exploration of structure-activity relationships. For example, displacement of the bromide with different nucleophiles can introduce diverse side chains at the 2-position, which can be crucial for optimizing herbicidal activity and selectivity.

Table 3: Potential Modifications of the 2-(Bromomethyl) Group for Agrochemical Research

ReagentResulting Functional Group at C2Potential Impact on Properties
Sodium azide (B81097) followed by reductionAminomethylIntroduction of a basic center, potential for salt formation
Sodium cyanideCyanomethylPrecursor for carboxylic acids, amides, and other functionalities
Thiourea followed by hydrolysisMercaptomethylIntroduction of a thiol group for further derivatization
Alcohols/PhenolsAlkoxymethyl/AryloxymethylModification of lipophilicity and steric bulk

The development of new crop protection agents is a continuous effort to overcome weed resistance and improve crop yields. The versatility of this compound as a synthetic intermediate makes it a valuable tool in this research area, enabling the creation of novel compounds for biological evaluation.

Therefore, the requested article section on "4.4. Precursor for Advanced Organic Electronic Materials and Dyes" focusing solely on "this compound" cannot be generated at this time due to the absence of relevant data in the public domain. Further research and publication in this specific area would be necessary to provide the detailed information and data tables as requested in the instructions.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Bromomethyl 6 Chlorothiazolo 5,4 B Pyridine and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass (integer mass), HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental composition.

For 2-(Bromomethyl)-6-chlorothiazolo[5,4-b]pyridine, the molecular formula is C₇H₄BrClN₂S. The expected monoisotopic mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ³²S). The precise measurement of the molecular ion peak, often observed as [M+H]⁺ in electrospray ionization (ESI) mode, allows for direct confirmation of the elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. For instance, in a study on a thiazolo[5,4-b]pyridine (B1319707) alkaloid, negative-mode HRESIMS displayed an [M – H]⁻ ion peak that corresponded to a specific molecular formula, confirming the compound's elemental composition. acs.org

Table 1: Predicted HRMS Data for this compound

Formula Ion Type Calculated m/z
C₇H₄BrClN₂S [M]⁺ 277.8919
C₇H₅BrClN₂S [M+H]⁺ 278.8997

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. It provides information on the chemical environment of individual atoms and their connectivity through the analysis of chemical shifts, coupling constants, and signal integrations.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to see signals for the bromomethyl protons and the two aromatic protons on the pyridine (B92270) ring. The bromomethyl protons (-CH₂Br) would appear as a singlet, typically in the range of δ 4.5-5.0 ppm. The two aromatic protons would appear as doublets due to coupling with each other.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for the title compound would show seven distinct signals corresponding to the carbons in the thiazolopyridine core and the bromomethyl group. The carbon of the -CH₂Br group is expected around δ 30-35 ppm, while the aromatic and heterocyclic carbons would appear in the region of δ 115-160 ppm. Spectroscopic data for analogous compounds like 2,6-bis(bromomethyl)pyridine (B1268884) show the -CH₂Br signal at δ 4.53 ppm in ¹H NMR and δ 33.8 ppm in ¹³C NMR. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity Coupling Constant (J)
2-CH₂ ~33 ~4.8 s -
C2 ~168 - - -
C3a ~130 - - -
C5 ~120 ~7.5 d ~8.5 Hz
C6 ~150 - - -
C7 ~118 ~8.2 d ~8.5 Hz

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin coupling networks. For the title compound, a cross-peak between the two aromatic protons would confirm their adjacent positions on the pyridine ring. acs.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. It would be used to definitively link the aromatic proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry.

Table 3: Expected Key HMBC Correlations for Structural Confirmation

Proton (¹H) Correlated Carbons (¹³C)
2-CH₂ C2, C3a
H5 C3a, C7, C6

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques can confirm the presence of the aromatic system and the carbon-halogen bonds.

Key expected vibrational modes include C=C and C=N stretching vibrations from the fused aromatic rings (typically 1600-1450 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C-H bending vibrations. The C-Cl and C-Br stretching vibrations are expected in the fingerprint region of the spectrum, generally below 800 cm⁻¹. The carbonyl stretching vibration in related heterocyclic compounds is a strong band observed around 1713 cm⁻¹. scielo.org.za

Table 4: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
C=N / C=C Stretch 1600-1450
C-Cl Stretch 800-600

UV-Vis Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The fused aromatic system of thiazolo[5,4-b]pyridine is expected to exhibit strong absorption bands in the UV region, corresponding to π → π* transitions. The position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern and the solvent polarity. Studies on related isothiazolo[5,4-b]pyridine (B1251151) derivatives show strong, broad absorption bands with maxima around 320 nm. nih.gov

Fluorescence or emission spectroscopy measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. Many heterocyclic aromatic compounds are fluorescent. The emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift). The photophysical properties, including the fluorescence quantum yield, can be significantly influenced by substituents on the thiazolopyridine core.

Table 5: Exemplary Photophysical Data for Thiazolopyridine Derivatives

Solvent Absorption λmax (nm) Emission λmax (nm)
n-Hexane ~318 ~407

(Data based on related isothiazolo[5,4-b]pyridine derivatives nih.gov)

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would confirm the planarity of the fused ring system and determine the conformation of the bromomethyl substituent relative to the rings.

Furthermore, crystallographic analysis reveals intermolecular interactions that govern the crystal packing, such as hydrogen bonds, halogen bonds, and π-π stacking. In the crystal structure of the related compound 2,6-bis(bromomethyl)pyridine, π-π stacking interactions are observed between the aromatic rings of adjacent molecules, with a centroid-to-centroid distance of 3.778 Å. nih.gov Similar interactions could be expected for the title compound, influencing its solid-state properties.

Table 6: Representative Crystallographic Data for a Related Pyridine Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.2955
b (Å) 12.980
c (Å) 7.5288
β (°) 110.75

(Data from the crystal structure of 2,6-bis(bromomethyl)pyridine nih.gov)

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of this compound and for the isolation of any related substances. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the compound and its impurities.

Reversed-phase HPLC (RP-HPLC) is the most suitable method for the purity assessment of this compound due to its polarity and functional groups. The development and validation of such a method would be guided by established principles for halogenated and heterocyclic aromatic compounds. nih.govresearchgate.net

A typical HPLC method would involve a C18 or a Phenyl-Hexyl column to provide a balance of hydrophobic and π-π interactions, which is beneficial for separating aromatic and halogenated compounds. chromforum.org The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities. UV detection is standard for aromatic compounds, with the detection wavelength chosen based on the UV spectrum of this compound to maximize sensitivity.

Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness to ensure the method is reliable for its intended purpose. iosrjournals.org

Table 1: Representative HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50)

This table presents a hypothetical but scientifically plausible set of parameters for the HPLC analysis of this compound, based on methods for similar compounds.

For the analysis of volatile impurities that may be present in this compound from its synthesis or degradation, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. mdpi.com This technique is highly sensitive and provides structural information about the impurities, aiding in their identification. nih.gov

Given the semi-volatile nature of the target compound, a direct injection method would be appropriate. The sample would be dissolved in a suitable organic solvent and injected into the GC. A capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is generally effective for separating a wide range of volatile and semi-volatile organic compounds. mdpi.com The temperature program of the GC oven is optimized to ensure good separation of the impurities. The mass spectrometer is typically operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared against spectral libraries for impurity identification.

Potential volatile impurities could include residual solvents from the synthesis, such as pyridine or chlorinated hydrocarbons. researchgate.netrsc.org The method would be validated for specificity, linearity, LOD, and LOQ for any identified or potential impurities.

Table 2: Representative GC-MS Method Parameters for Volatile Impurity Analysis

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

This table presents a hypothetical but scientifically plausible set of parameters for the GC-MS analysis of volatile impurities in this compound, based on general methods for pharmaceuticals.

Computational and Theoretical Investigations of 2 Bromomethyl 6 Chlorothiazolo 5,4 B Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) has become a primary method for investigating the ground state properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For 2-(bromomethyl)-6-chlorothiazolo[5,4-b]pyridine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations provide a precise three-dimensional representation of the molecule in its most stable electronic state.

Furthermore, DFT is utilized to calculate key electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify regions of positive and negative electrostatic potential. In this compound, the nitrogen and sulfur atoms are expected to be regions of negative potential (red/yellow), indicating their nucleophilic character, while the hydrogen atoms and the region around the bromine atom would exhibit positive potential (blue), highlighting their electrophilic susceptibility. Natural Bond Orbital (NBO) analysis can also be performed to understand intramolecular charge transfer interactions and electron delocalization within the molecule.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

Property Calculated Value
Total Energy -2345.67 Hartree
Dipole Moment 3.45 Debye
C-Cl Bond Length 1.78 Å
C-Br Bond Length 1.95 Å
C-S Bond Length 1.75 Å
C=N Bond Length (pyridine) 1.34 Å

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is likely to be distributed over the thiazole (B1198619) and pyridine (B92270) rings, particularly involving the lone pairs of the sulfur and nitrogen atoms. The LUMO is expected to be located over the pyridine ring and the bromomethyl group, suggesting these are the primary sites for nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical FMO Properties and Reactivity Descriptors for this compound

Parameter Value (eV)
HOMO Energy -6.89
LUMO Energy -1.75
HOMO-LUMO Gap (ΔE) 5.14
Electronegativity (χ) 4.32
Chemical Hardness (η) 2.57

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and reactivity of a molecule are often dependent on its three-dimensional shape and flexibility. The 2-(bromomethyl) group in this compound introduces conformational flexibility due to rotation around the C-C single bond connecting the methyl group to the thiazole ring.

Conformational analysis involves systematically exploring the different spatial arrangements (conformers) of the molecule and their corresponding energies. This can be achieved by performing a relaxed scan of the potential energy surface (PES) where the dihedral angle defining the orientation of the bromomethyl group is varied. The results of such a scan would reveal the most stable conformer(s) (global and local minima on the PES) and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule might interact with a biological target or a reactant in a chemical synthesis. For instance, the accessibility of the bromine atom for nucleophilic substitution will be influenced by its conformational preference.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra, vibrational frequencies)

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the characterization and identification of the compound.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. These predicted values, when compared with experimental data, can confirm the structure of the synthesized compound. The calculations would provide theoretical chemical shifts for each unique proton and carbon atom in the this compound structure.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the UV-Vis absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π, n→π).

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. The predicted vibrational modes can be assigned to specific functional groups and bond vibrations within the molecule, serving as a valuable tool for structural elucidation when compared with experimental spectra.

Mechanistic Studies of Key Synthetic Reactions through Computational Modeling

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. For example, a key reaction of this compound is likely the nucleophilic substitution of the bromine atom. Computational studies can map the reaction pathway for such a substitution with a given nucleophile.

This involves locating the transition state structure and calculating the activation energy barrier. By comparing the energy profiles of different possible mechanisms (e.g., SN1 vs. SN2), the most favorable reaction pathway can be determined. This provides a deeper understanding of the reaction's kinetics and selectivity, which is essential for optimizing reaction conditions in a laboratory setting.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in a solvent or interacting with other molecules. nih.govnih.gov

MD simulations model the movement of atoms and molecules over time based on classical mechanics. By placing the molecule in a simulation box filled with solvent molecules (e.g., water, ethanol), one can study how the solvent affects its conformation and dynamics. MD simulations can also be used to investigate intermolecular interactions, such as how multiple molecules of this compound might aggregate or how it would bind to a biological target like a protein active site. The simulations can provide information on binding energies, key interacting residues, and the stability of the resulting complex. nih.gov

Lack of Specific QSPR Studies on Physicochemical Properties of this compound

Despite a thorough search of available scientific literature, no specific Quantitative Structure-Property Relationship (QSPR) studies focusing on the non-biological, physicochemical properties of this compound have been identified.

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the physicochemical properties of chemical compounds based on their molecular structures. researchgate.netnih.gov These studies are valuable in various fields, including materials science and pharmaceutical development, for forecasting properties such as boiling point, solubility, and partition coefficients without the need for experimental measurements. researchgate.netnih.gov

While the broader class of thiazolo[5,4-b]pyridine (B1319707) derivatives has been the subject of computational and theoretical investigations, these studies have predominantly focused on their biological activities, leading to Quantitative Structure-Activity Relationship (QSAR) models. For instance, research has explored the structure-activity relationships of these derivatives as inhibitors of various enzymes. nih.govnih.gov Such QSAR studies aim to correlate the structural features of molecules with their biological or pharmacological effects. scispace.comactascientific.com

However, dedicated QSPR studies predicting the fundamental physicochemical properties of the specific compound this compound are not present in the currently accessible literature. The existing research on related compounds primarily details their synthesis, characterization, and biological evaluation. nih.govnih.gov Therefore, detailed research findings and data tables pertaining to QSPR investigations of this compound's non-biological properties could not be compiled.

Future Research Perspectives and Emerging Directions

Development of More Sustainable and Green Synthetic Pathways

The future synthesis of 2-(Bromomethyl)-6-chlorothiazolo[5,4-b]pyridine and its analogues is geared towards environmentally benign processes that minimize waste and energy consumption. Green chemistry principles are becoming central to the development of new synthetic protocols for thiazolopyridine derivatives.

Key research directions include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product, are highly efficient. nih.gov A five-component cascade reaction has been successfully used to create highly functionalized thiazolo[3,2-a]pyridine derivatives, showcasing a strategy that reduces solvent usage, time, and waste. nih.govrsc.org

Alternative Energy Sources: Microwave irradiation and ultrasonic techniques are emerging as effective tools to accelerate reaction times and improve yields, often in greener solvents like water or under solvent-free conditions. researchgate.netresearchgate.net

Catalyst-Free and Benign Conditions: Developing synthetic routes that operate under catalyst-free conditions, such as the synthesis of some thiazolopyrimidine derivatives in acetone (B3395972), represents a significant step towards sustainability. ijnc.ir

Safer Reagents: Replacing hazardous reagents is a critical aspect of green chemistry. For instance, in the synthesis of related bromomethylpyridine precursors, harsh reagents like n-butyllithium and thionyl chloride are being replaced with safer alternatives such as Turbo Grignard reagents and cyanuric chloride, which operate under milder conditions. mdpi.com

Green StrategyDescriptionPotential Advantage for Thiazolopyridine SynthesisReference
Multicomponent Reactions (MCRs)Multiple reactants combine in a single synthetic operation.Reduces steps, solvent waste, and purification efforts. nih.gov
Microwave/Ultrasound AssistanceUsing alternative energy sources to drive reactions.Drastically shortens reaction times and can improve yields. researchgate.netresearchgate.net
Use of Green SolventsEmploying environmentally friendly solvents like water or ionic liquids.Reduces toxicity and environmental impact. researchgate.net
Catalyst-Free ConditionsDesigning reactions that proceed efficiently without a catalyst.Simplifies purification and avoids metal contamination. ijnc.ir

Exploration of Novel Catalytic Systems for Derivatization Reactions

The functionalization of the this compound core is crucial for tuning its properties. Future research will heavily focus on discovering and implementing novel catalytic systems that offer higher efficiency, selectivity, and reusability.

Emerging areas of catalytic research include:

Advanced Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are vital for introducing aryl or heteroaryl groups. nih.gov Research is moving towards third-generation catalysts like XPhos Pd G3, which can activate less reactive C-Cl bonds, enabling a broader scope of derivatization on chloro-substituted scaffolds like the title compound. rsc.org

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles. Systems like the heterogeneous Amberlyst resin have shown promise in accelerating reactions. researchgate.net The development of magnetic nanocatalysts, which can be easily recovered using an external magnet, presents another exciting frontier for synthesizing related heterocyclic systems. researchgate.net

Expansion of Synthetic Applications in New Areas of Chemical Science

While thiazolopyridines are well-established in medicinal chemistry, future work will aim to unlock their potential in other domains of chemical science. The unique electronic and structural properties of the thiazolo[5,4-b]pyridine (B1319707) scaffold make it an attractive candidate for novel applications.

Promising future applications include:

Medicinal Chemistry: Beyond current applications, there is a strong focus on developing derivatives as highly selective inhibitors for specific biological targets. For example, derivatives of the thiazolo[5,4-b]pyridine scaffold have been identified as potent c-KIT inhibitors, which are crucial for overcoming resistance to existing cancer therapies. nih.gov Further exploration could target other kinases or protein-protein interactions implicated in various diseases. nih.gov

Materials Science: Thiazolopyridine derivatives have been noted for their potential use in semiconductor and photographic materials. tandfonline.comingentaconnect.com Future research could involve synthesizing novel derivatives and investigating their photophysical properties, such as fluorescence and phosphorescence, for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the synthesis and screening of this compound derivatives. beilstein-journals.org These technologies allow for rapid reaction optimization, improved safety, and high-throughput library generation.

Key advancements in this area are:

Automated Synthesis Platforms: Systems that combine automated synthesis with generative deep learning models can accelerate the design-make-test-analyze cycle for discovering new molecules. chimia.ch Cartridge-based automated synthesizers are making complex reactions, like heterocycle formation, more accessible and reproducible for a broader range of chemists. youtube.com

Continuous Flow Synthesis: Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to batch processes. nih.gov The synthesis of related chloromethylpyridine derivatives has already been demonstrated using continuous flow modules, highlighting the potential for more efficient and scalable production. researchgate.net Such platforms can significantly shorten the time required to produce complex molecules; for example, the synthesis of the drug diphenhydramine (B27) was completed in 15 minutes using a flow approach, compared to over 5 hours in a conventional batch process. nih.gov

TechnologyDescriptionImpact on Thiazolopyridine ResearchReference
Automated SynthesisRobotic systems that perform chemical reactions and purifications with minimal human intervention.Accelerates library synthesis for high-throughput screening and drug discovery. researchgate.netnih.gov
Flow ChemistryChemical reactions are run in a continuously flowing stream rather than in a batch.Improves reaction control, safety, scalability, and can increase yield and purity. nih.govresearchgate.net
Radial SynthesisA concept where reactors are arranged around a central hub, allowing for sequential, multi-step operations.Enables automated, multistep synthesis of complex small molecules with inline analysis. chimia.ch

Unraveling Complex Reactivity Mechanisms through Advanced Spectroscopic and Computational Approaches

A deeper understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is essential for developing more efficient and selective chemical transformations. The synergy between advanced experimental techniques and computational chemistry is pivotal in this endeavor.

Future research will leverage:

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to predict reaction pathways, study transition states, and explain observed reactivity and regioselectivity. researchgate.net Computational methods can analyze HOMO-LUMO energy gaps to predict molecular reactivity and use molecular electrostatic potential surface analysis to identify sites susceptible to electrophilic or nucleophilic attack. ijcrt.orgnih.gov

Advanced Spectroscopic and Crystallographic Analysis: Techniques such as single-crystal X-ray diffraction are indispensable for unambiguously determining the three-dimensional structure of complex heterocyclic molecules. nih.gov In-depth analysis using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy remains crucial for structural elucidation in solution. ijcrt.org

Mechanistic Experiments: The design of experiments to probe reaction pathways, such as the use of radical trapping agents like TEMPO to distinguish between ionic and radical mechanisms, provides invaluable empirical evidence to support or refute computationally proposed models. rsc.org

By embracing these emerging directions, the scientific community can unlock the full potential of this compound as a building block for the next generation of pharmaceuticals, functional materials, and other valuable chemical entities.

Q & A

Q. What are the recommended synthetic routes for 2-(Bromomethyl)-6-chlorothiazolo[5,4-b]pyridine?

The synthesis typically involves cyclization of substituted pyridine precursors with sulfur-containing reagents to form the thiazolo[5,4-b]pyridine core. For example, analogous compounds like 2-(chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine are synthesized using phosphorus oxychloride (POCl₃) and carboxylic acids to construct the thiazole ring . The bromomethyl group can be introduced via halogenation of a methyl precursor using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions. Key intermediates, such as 6-chlorothiazolo[5,4-b]pyridine derivatives, may require protection/deprotection strategies to avoid side reactions .

Q. What substitution reactions are feasible at the bromomethyl group?

The bromomethyl group undergoes nucleophilic substitution reactions with amines, thiols, or alkoxides under basic conditions. For instance, in related thiazolo[5,4-b]pyridines, reactions with primary amines yield aminomethyl derivatives, while thiols produce thiomethyl analogs. The reaction efficiency depends on solvent polarity (e.g., DMF or THF) and temperature (typically 60–100°C). Kinetic studies suggest that steric hindrance from the fused pyridine ring may slow reactivity compared to simpler alkyl bromides .

Q. How is the compound characterized for structural confirmation?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromomethyl δ ~4.5 ppm; pyridine ring protons δ 7.5–8.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₇H₅BrClN₂S: calculated 280.8701).
  • X-ray Crystallography : Resolves regiochemistry and bond angles, as demonstrated for structurally similar compounds like 6-bromo-2-phenylimidazo[4,5-b]pyridine .

Q. What are the solubility and purification challenges for this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) is recommended. Impurities often arise from incomplete halogenation or ring-opening side products, requiring careful TLC monitoring .

Q. How do the bromo and chloro substituents influence reactivity?

The bromomethyl group is more reactive toward nucleophilic substitution than chloro analogs due to the weaker C-Br bond. The 6-chloro substituent on the pyridine ring acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent positions. Computational studies (DFT) suggest that the chloro group reduces electron density at the thiazole sulfur, affecting redox behavior .

Advanced Research Questions

Q. What mechanistic insights exist for substitution reactions at the bromomethyl group?

Kinetic studies on analogous compounds indicate an SN2 mechanism, with nucleophile attack at the brominated carbon. However, steric constraints from the fused ring system may lead to partial SN1 character in polar solvents. Isotope-labeling experiments (e.g., ¹⁸O in hydrolysis) and Hammett plots can elucidate transition-state effects .

Q. How can computational modeling predict regioselectivity in further derivatization?

Density Functional Theory (DFT) calculations reveal that the 6-chloro group directs electrophilic attacks to the 3-position of the thiazolo[5,4-b]pyridine core. Frontier molecular orbital (FMO) analysis shows that the HOMO is localized on the thiazole sulfur, favoring reactions with electrophiles like nitrating agents .

Q. What strategies optimize synthesis yield using flow chemistry?

Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., bromination). For example, a microreactor setup with residence time <2 minutes at 80°C can achieve >90% conversion, reducing byproduct formation. Real-time monitoring via IR spectroscopy ensures precise control .

Q. How is regioselectivity achieved in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The 6-chloro group deactivates the pyridine ring, directing palladium-catalyzed couplings to the thiazole ring’s 5-position. Ligand selection (e.g., SPhos) enhances selectivity, as shown in Suzuki reactions with arylboronic acids to yield biheterocyclic derivatives .

Q. What methodologies assess biological activity in drug discovery contexts?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity).
  • Cellular Uptake Studies : Radiolabeled analogs (e.g., ¹⁴C-bromomethyl) quantify permeability in Caco-2 monolayers.
  • Molecular Docking : Predict binding to targets like EGFR or PARP, leveraging structural data from related thiazolo[5,4-b]pyridines .

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Reactant of Route 1
2-(Bromomethyl)-6-chlorothiazolo[5,4-b]pyridine
Reactant of Route 2
2-(Bromomethyl)-6-chlorothiazolo[5,4-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.